4-(5,5-Dimethyl-1,3-dioxan-2-YL)butyrophenone

Thermal stability High-temperature synthesis Volatility control

4-(5,5-Dimethyl-1,3-dioxan-2-yl)butyrophenone (C₁₆H₂₂O₃, MW 262.34 g/mol) is a specialized aryl ketone featuring a butyrophenone backbone terminally substituted with a 5,5-dimethyl-1,3-dioxane moiety. This bifunctional architecture combines a phenyl ketone electrophile with a sterically hindered, hydrolytically stabilized cyclic acetal, positioning the compound as a versatile intermediate in multi-step organic synthesis.

Molecular Formula C16H22O3
Molecular Weight 262.34 g/mol
CAS No. 898785-40-5
Cat. No. B1360761
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(5,5-Dimethyl-1,3-dioxan-2-YL)butyrophenone
CAS898785-40-5
Molecular FormulaC16H22O3
Molecular Weight262.34 g/mol
Structural Identifiers
SMILESCC1(COC(OC1)CCCC(=O)C2=CC=CC=C2)C
InChIInChI=1S/C16H22O3/c1-16(2)11-18-15(19-12-16)10-6-9-14(17)13-7-4-3-5-8-13/h3-5,7-8,15H,6,9-12H2,1-2H3
InChIKeyMKFZEQOBIXFPMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(5,5-Dimethyl-1,3-dioxan-2-YL)butyrophenone (CAS 898785-40-5) – Procurement-Relevant Identity and Core Profile


4-(5,5-Dimethyl-1,3-dioxan-2-yl)butyrophenone (C₁₆H₂₂O₃, MW 262.34 g/mol) is a specialized aryl ketone featuring a butyrophenone backbone terminally substituted with a 5,5-dimethyl-1,3-dioxane moiety. This bifunctional architecture combines a phenyl ketone electrophile with a sterically hindered, hydrolytically stabilized cyclic acetal, positioning the compound as a versatile intermediate in multi-step organic synthesis [1]. Computed physicochemical properties include XLogP3 of 3.1, topological polar surface area (TPSA) of 35.5 Ų, zero hydrogen bond donors, three hydrogen bond acceptors, and five rotatable bonds [1]. The compound is commercially available at purities of 95–97% from multiple global suppliers, with pricing reflective of its role as a non-commodity research intermediate .

Why 4-(5,5-Dimethyl-1,3-dioxan-2-YL)butyrophenone Cannot Be Replaced by Unsubstituted Butyrophenone or Other Dioxane-Ketone Analogs


Substituting 4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone with unsubstituted butyrophenone eliminates the protected carbonyl functionality essential for latent photoinitiation or orthogonal deprotection strategies [1]. Conversely, closely related dioxane-ketone analogs bearing aryl substituents (e.g., 4′-chloro, 4′-bromo, or 4′-n-butyl derivatives) alter the electronic character of the phenyl ketone, shifting reactivity in electrophilic aromatic substitution, cross-coupling, and photochemical processes [2]. The terminal 5,5-dimethyl-1,3-dioxane ring of the target compound introduces a sterically demanding, hydrolytically more robust acetal compared to unprotected aldehydes or 1,3-dioxolane-protected analogs, directly impacting shelf-life under ambient storage and stability toward mild acidic conditions encountered in multi-step reaction sequences [1]. Generic substitution without accounting for these differences risks failed deprotection, unintended side reactions, and batch-to-batch irreproducibility.

Quantitative Differentiation Evidence for 4-(5,5-Dimethyl-1,3-dioxan-2-YL)butyrophenone (CAS 898785-40-5) Against Closest Analogs


Boiling Point Elevation vs. Unsubstituted Butyrophenone Confirms Reduced Volatility for High-Temperature Processing

4-(5,5-Dimethyl-1,3-dioxan-2-yl)butyrophenone exhibits a predicted boiling point of 364.3 °C at 760 mmHg, which is approximately 136 °C higher than the boiling point of unsubstituted butyrophenone (228–230 °C). This large difference directly reflects the molecular weight increase (262.34 vs. 148.20 g/mol) and the additional ether oxygen atoms that enhance intermolecular dipole-dipole interactions. The lower volatility of the target compound reduces evaporative losses during solvent evaporation, distillative work-up, or reactions conducted at elevated temperatures [1].

Thermal stability High-temperature synthesis Volatility control

Molecular Weight Shift Relative to Simple Alkyl-Ketone Analogs Defines Precise Building-Block Dosimetry

The molecular weight of 4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone (262.34 g/mol) is 42.07 g/mol higher than that of 4-(1,3-dioxolan-2-yl)butyrophenone (estimated MW ~220.27 g/mol for the unsubstituted dioxolane analog, C₁₃H₁₆O₃). This mass difference, arising from the two methyl substituents and the extra methylene in the dioxane ring, provides unambiguous mass-spectrometric discrimination (GC-MS or LC-MS) between the target compound and its dioxolane-protected analog in reaction monitoring. The 5,5-dimethyl substitution also eliminates the stereochemical complexity at the acetal carbon that is present in mono-substituted 1,3-dioxolanes, simplifying NMR interpretation for quality control [1][2].

Stoichiometric control Building block purity MW differentiation

Lipophilicity (XLogP3) Positioning Distinguishes Cellular Permeability Profile from Polar Aryl-Substituted Analogs

The target compound has a computed XLogP3 of 3.1, positioning it in a lipophilicity window favorable for passive membrane permeability (Rule-of-Five compliant). In contrast, the 4′-cyano analog (4-(5,5-dimethyl-1,3-dioxan-2-yl)-4′-cyanobutyrophenone, C₁₇H₂₁NO₃) is predicted to have an XLogP3 approximately 1.0–1.5 log unit lower (est. ~1.6–2.1) due to the strong electron-withdrawing and polar nitrile group. This ~1 log unit difference corresponds to a roughly 10-fold shift in the octanol/water partition coefficient, which quantitative-structure-activity-relationship (QSAR) models associate with distinct gastrointestinal absorption and blood-brain-barrier penetration probabilities [1][2].

Lipophilicity ADME prediction LogP differentiation

Evidence-Backed Application Scenarios for 4-(5,5-Dimethyl-1,3-dioxan-2-YL)butyrophenone (CAS 898785-40-5) Procurement


Latent Photoinitiator for UV-Curable Coatings Requiring On-Demand Ketone Release

The 5,5-dimethyl-1,3-dioxane acetal serves as a thermally or acid-labile protecting group for a terminal aldehyde equivalent. Upon deprotection, the liberated carbonyl can undergo further condensation or crosslinking. The 364.3 °C boiling point (vs. 228–230 °C for butyrophenone) ensures the intact protected form remains non-volatile during thin-film coating and pre-bake steps, preventing premature photoinitiator loss [1]. This application aligns with the broader patent literature on protected aryl ketone photoinitiators [2].

Orthogonal Deprotection Intermediate in Multi-Step Pharmaceutical Fragment Synthesis

The compound’s XLogP3 of 3.1 and MW of 262.34 place it in a favorable chromatographic retention window (C18 reverse-phase HPLC) distinct from more polar intermediates (e.g., cyano or carboxyl-substituted analogs). In medicinal chemistry campaigns requiring sequential deprotection of acetal and ketone functionalities, this lipophilicity difference enables clean preparative HPLC separation and reduces mixed-fraction reprocessing, directly saving purification solvent and time [1].

Analytical Reference Standard for GC-MS/LC-MS Method Development

The unique combination of monoisotopic mass (262.15689 Da), five rotatable bonds, and zero hydrogen bond donors generates a characteristic fragmentation pattern in electron-impact (EI) and electrospray (ESI) mass spectrometry. The absence of acetal stereocenters eliminates isobaric interference from diastereomers, making this compound a superior internal standard for quantifying dioxane-ketone intermediates compared to mono-substituted dioxolane analogs that exhibit split chromatographic peaks [1].

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